molecular formula C6H3FN2O5 B1602198 2-Fluoro-4,6-dinitrophenol CAS No. 2265-90-9

2-Fluoro-4,6-dinitrophenol

Cat. No. B1602198
CAS RN: 2265-90-9
M. Wt: 202.1 g/mol
InChI Key: GCFZQMCJLYJALN-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-dinitrophenol is a chemical compound with the molecular formula C6H3FN2O5 . It has an average mass of 202.097 Da and a monoisotopic mass of 202.002594 Da .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4,6-dinitrophenol consists of a phenol group with two nitro groups and one fluoro group attached to the benzene ring .


Physical And Chemical Properties Analysis

2-Fluoro-4,6-dinitrophenol has a density of 1.7±0.1 g/cm3, a boiling point of 296.5±40.0 °C at 760 mmHg, and a flash point of 133.1±27.3 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Molecular Structure and Vibrational Frequencies

2-Fluoro-4,6-dinitrophenol's molecular structures and vibrational frequencies have been studied using density functional theory. This research revealed the stability and strong hydrogen bond of the conformer with the intramolecular hydrogen bond to the nitro group. Such studies are crucial for understanding the fundamental properties and potential applications of this compound (Abkowicz-Bienko, Bieńko, & Latajka, 2000).

Reactions with Amino Acids and Peptides

The reactivity of fluoro-2,4-dinitrobenzene, a closely related compound to 2-Fluoro-4,6-dinitrophenol, with amino acids and peptides has been extensively studied. This reaction forms the basis for assays of N-terminal amino acids in peptides and proteins, highlighting its importance in biochemical research (Tonge, 1962).

Characterization of Phenols

The reaction of phenols with fluoro-2,4-dinitrobenzene, a similar compound, demonstrates its utility in characterizing phenols. This method is ideal for spectrophotometric and colorimetric analyses of phenols, underlining the chemical's role in analytical chemistry (Lehmann, 1971).

Synthesis and Energetic Properties

The synthesis and energetic properties of derivatives of 2,4-dinitrophenol, including 4-Diazo-2,6-dinitrophenol, have been studied. These compounds are important in the field of organic chemistry for their potential applications in various chemical processes (Klapötke, Preimesser, & Stierstorfer, 2015).

Voltammetric Analysis

The voltammetric behavior of 2-methyl-4,6-dinitrophenol, a derivative, was investigated, demonstrating the compound's significance in electroanalytical chemistry for detecting trace amounts of related compounds (Fischer, Barek, Yosypchuk, & Navrátil, 2006).

properties

IUPAC Name

2-fluoro-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFZQMCJLYJALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558256
Record name 2-Fluoro-4,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4,6-dinitrophenol

CAS RN

2265-90-9
Record name 2-Fluoro-4,6-dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2265-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4,6-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AJ Abkowicz-Bienko, DC Bienko, Z Latajka - Journal of Molecular Structure, 2000 - Elsevier
The molecular structures as well as vibrational frequencies for two conformers of 2-fluoro-4,6-dinitrophenol are calculated with density functional theory using the BLYP functional and …
Number of citations: 48 www.sciencedirect.com
AJ Abkowicz-Bieñko, Z Latajka - The Journal of Physical …, 2000 - ACS Publications
Ab initio calculations with the DFT/BLYP level of theory and the 6-31G(d,p) basis set were performed on the hydrogen-bonded phenol derivative−ammonia complexes. Phenol and its …
Number of citations: 24 pubs.acs.org
RG Clewley, GG Cross, A Fischer, GN Henderson - Tetrahedron, 1989 - Elsevier
Nitration of p-chloro-, p-fluoro-, and p-bromo-phenol or the corresponding p-halophenyl acetates at t-40 C and below gives the 4-halo-4-nitrocyclohexa-2, 5-dienones in addition to the 4-…
Number of citations: 27 www.sciencedirect.com
H Tanak, A Ağar, M Yavuz - Journal of molecular modeling, 2010 - Springer
The Schiff base compound, 2-[(4-Fluorophenylimino)methyl]-3,5-dimethoxyphenol, has been synthesized and characterized by IR, electronic spectroscopy, and X-ray single-crystal …
Number of citations: 79 link.springer.com
RH Shiley, DR Dickerson, C Grunwald… - Circular no …, 1979 - ideals.illinois.edu
A series of 214 fluoroaromatic compounds were screened forbiological activity for use as fungicides and herbicides. Fungicidal activity was tested in the following four categories: foliar, …
Number of citations: 0 www.ideals.illinois.edu
M Ruan, Y Ye, Y Song, Q Zhang, Y Zhao - Spectrochimica Acta Part A …, 2009 - Elsevier
2-(4-Fluorobenzylideneamino) propanoic acid was synthesized through the reaction of 4-fluorobenzaldehyde and α-alanine in refluxing EtOH. Its structure was verified by 1 H NMR, …
Number of citations: 3 www.sciencedirect.com
Y Ye, M Ruan, Y Song, YY Li, W Xie - Spectrochimica Acta Part A …, 2007 - Elsevier
2-(4-Fluorobenzylideneamino)-3-mercaptopropanoic acid (4-FC) was synthesized through the reaction of 4-fluorobenzaldehyde and l-cysteine in refluxing EtOH. Its structure was …
Number of citations: 7 www.sciencedirect.com
HH Khalid, S Erkan, N Bulut - Optik, 2021 - Elsevier
Pt(dpb)Cl, Pt(Fdpb)Cl, Pt(F 2 dpb)Cl and Pt(dpb)I complexes are examined by computational chemistry method in all aspects. Hartree-Fock (HF) and Density Functional Theory (DFT) …
Number of citations: 16 www.sciencedirect.com
S Ramachandran, G Velraj - Rom. J. Phys, 2013 - rjp.nipne.ro
The experimental and theoretical study on the structure and vibrations of 2-Chloro-5-Nitrobenzyl Alcohol (2C5NBA) are presented. The Fourier transform infrared spectra (4000-400cm-1…
Number of citations: 12 rjp.nipne.ro
A Haque, MF Hsieh, SI Hassan, MSH Faizi… - Journal of Molecular …, 2017 - Elsevier
A series of ferrocene-1H-1,2,3-triazole hybrids namely 1-(4-nitrophenyl)-4-ferrocenyl-1H-1,2,3-triazole (1), 1-(4,4′-dinitro-2-biphenyl)-4-ferrocenyl-1H-1,2,3-triazole (2), 1-(3-chloro-4-…
Number of citations: 44 www.sciencedirect.com

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